molecular formula C18H13N3O5S B2374987 6-Nitro-N-(4-p-tolyl-thiazol-2-yl)-phthalamic acid CAS No. 324066-00-4

6-Nitro-N-(4-p-tolyl-thiazol-2-yl)-phthalamic acid

Cat. No.: B2374987
CAS No.: 324066-00-4
M. Wt: 383.38
InChI Key: ZTBPWJOAMTTZRA-UHFFFAOYSA-N
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Description

6-Nitro-N-(4-p-tolyl-thiazol-2-yl)-phthalamic acid is a synthetic organic compound that belongs to the class of phthalamic acids. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of nitro, thiazole, and phthalamic acid moieties in its structure suggests potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-N-(4-p-tolyl-thiazol-2-yl)-phthalamic acid typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting p-toluidine with α-haloketones under acidic conditions.

    Phthalamic Acid Formation: The final step involves the reaction of the nitro-thiazole derivative with phthalic anhydride in the presence of a suitable catalyst to form the phthalamic acid.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-N-(4-p-tolyl-thiazol-2-yl)-phthalamic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

    Hydrolysis: The phthalamic acid moiety can be hydrolyzed under acidic or basic conditions to yield phthalic acid and the corresponding amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Acids and Bases: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: 6-Amino-N-(4-p-tolyl-thiazol-2-yl)-phthalamic acid.

    Substitution: Halogenated or sulfonated derivatives of the original compound.

    Hydrolysis: Phthalic acid and 4-p-tolyl-thiazol-2-ylamine.

Scientific Research Applications

    Medicinal Chemistry: As a precursor for the synthesis of bioactive molecules with potential therapeutic properties.

    Materials Science: In the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: As an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Nitro-N-(4-p-tolyl-thiazol-2-yl)-phthalamic acid would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the thiazole and phthalamic acid moieties can contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Nitro-N-(4-methyl-thiazol-2-yl)-phthalamic acid: Similar structure with a methyl group instead of a p-tolyl group.

    6-Nitro-N-(4-phenyl-thiazol-2-yl)-phthalamic acid: Similar structure with a phenyl group instead of a p-tolyl group.

    6-Nitro-N-(4-ethyl-thiazol-2-yl)-phthalamic acid: Similar structure with an ethyl group instead of a p-tolyl group.

Uniqueness

6-Nitro-N-(4-p-tolyl-thiazol-2-yl)-phthalamic acid is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct properties compared to its analogs.

Properties

IUPAC Name

2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl]-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5S/c1-10-5-7-11(8-6-10)13-9-27-18(19-13)20-16(22)12-3-2-4-14(21(25)26)15(12)17(23)24/h2-9H,1H3,(H,23,24)(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBPWJOAMTTZRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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